molecular formula C15H14O2 B11881795 3-Phenylisochroman-1-ol

3-Phenylisochroman-1-ol

Cat. No.: B11881795
M. Wt: 226.27 g/mol
InChI Key: YHVDJDASXIMISF-UHFFFAOYSA-N
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Description

3-Phenylisochroman-1-ol is an organic compound that belongs to the class of isochromans It features a phenyl group attached to the isochroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisochroman-1-ol can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes. This reaction is catalyzed by heteropolyacid ionic liquids in a green solvent such as dimethyl carbonate, yielding substituted isochromans under moderate conditions with excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisochroman-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed.

Major Products: The major products formed from these reactions include various substituted isochromans, ketones, and alcohol derivatives.

Scientific Research Applications

3-Phenylisochroman-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylisochroman-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

    Isochromans: Compounds with similar bicyclic structures but different substituents.

    Phenylpropanols: Compounds with a phenyl group attached to a propanol backbone.

    Isoquinolines: Compounds with a nitrogen atom in the ring structure.

Uniqueness: 3-Phenylisochroman-1-ol is unique due to its specific combination of a phenyl group and an isochroman ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-1H-isochromen-1-ol

InChI

InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2

InChI Key

YHVDJDASXIMISF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3

Origin of Product

United States

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